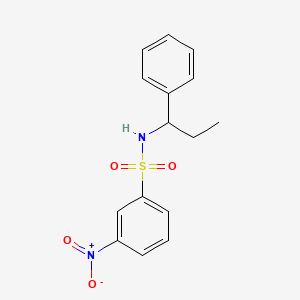

3-nitro-N-(1-phenylpropyl)benzenesulfonamide

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of benzenesulfonamide derivatives, including compounds similar to 3-nitro-N-(1-phenylpropyl)benzenesulfonamide, involves chemoselective aromatic substitution reactions. These processes often employ metal-promoted tandem nitration and halogenation, highlighting the versatility and functional group compatibility of these synthesis routes (Xiao Yu et al., 2022). Additionally, base-mediated intramolecular arylation has been utilized for the synthesis of benzhydrylamines from N-benzyl-2-nitrobenzenesulfonamides, which are intermediates for creating various nitrogenous heterocycles (K. Kisseljova et al., 2014).

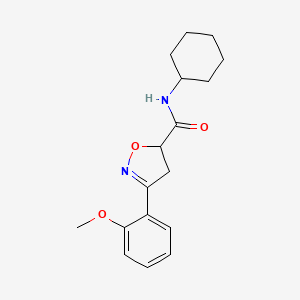

Molecular Structure Analysis

The molecular structure of benzenesulfonamide derivatives, including 3-nitro-N-(1-phenylpropyl)benzenesulfonamide, often features characteristic intramolecular and intermolecular interactions. For instance, in the crystal structure, molecules can be linked via N-H...O hydrogen bonds between sulfonamide groups, with the amine hydrogen atom participating in an intramolecular hydrogen bond with the neighboring nitro substituent, stabilizing the molecular structure (M. Główka et al., 1995).

Chemical Reactions and Properties

Benzenesulfonamide derivatives undergo a variety of chemical reactions, reflecting their rich chemical properties. The cathodic cleavage of the nitrobenzenesulfonyl group from aliphatic amines, as reported for compounds such as 3-nitro-N-(1-phenylpropyl)benzenesulfonamide, involves multiple cathodic steps leading to the cleavage of the S-N bond, showcasing the complex electrochemical behavior of these compounds (M. Zanoni et al., 1991).

Applications De Recherche Scientifique

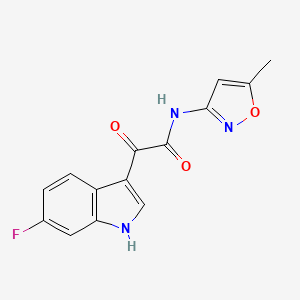

Synthesis and Characterization

3-nitro-N-(1-phenylpropyl)benzenesulfonamide and its derivatives have been synthesized and characterized through various techniques such as X-ray diffraction, FT-IR, 1H and 13C NMR, and antimicrobial activity studies. These compounds, including Schiff base ligands with aromatic sulfonamide fragments, have been investigated for their molecular geometry, vibrational wavenumbers, chemical shifts, and theoretical analyses such as Density Functional Theory (DFT) computations. The successful optimization of these molecules has led to further studies on their frontier molecular orbitals, chemical activity, non-linear optical properties (NLO), molecular electrostatic potential (MEP), and other theoretical properties that cannot be obtained experimentally (Demircioğlu et al., 2018).

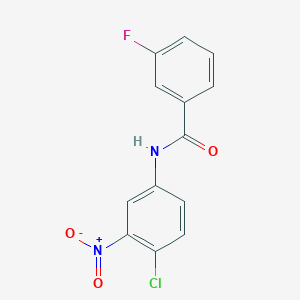

Antimicrobial and Antimetastatic Activities

Research on ureido-substituted benzenesulfonamides, closely related to 3-nitro-N-(1-phenylpropyl)benzenesulfonamide, has demonstrated significant inhibition of human carbonic anhydrases, which are crucial for various physiological functions. These compounds have shown promising profiles in inhibiting both cytosolic and transmembrane tumor-associated carbonic anhydrase isoforms, with some derivatives exhibiting potent antimetastatic activity in breast cancer models, suggesting their potential as novel antimetastatic drugs (Pacchiano et al., 2011).

Propriétés

IUPAC Name |

3-nitro-N-(1-phenylpropyl)benzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16N2O4S/c1-2-15(12-7-4-3-5-8-12)16-22(20,21)14-10-6-9-13(11-14)17(18)19/h3-11,15-16H,2H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UOTAAQQPWCVBMV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C1=CC=CC=C1)NS(=O)(=O)C2=CC=CC(=C2)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16N2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

320.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-nitro-N-(1-phenylpropyl)benzenesulfonamide | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[(2,3,5,6-tetramethylphenyl)sulfonyl]-4-(2-thienylmethyl)piperazine](/img/structure/B4622936.png)

![ethyl 4-{[(5-bromo-2-thienyl)sulfonyl]amino}benzoate](/img/structure/B4622964.png)

![4-{[(1,1,3,3-tetramethylbutyl)amino]methyl}benzoic acid hydrochloride](/img/structure/B4622976.png)

![3-[(4-hydroxy-2-methylphenyl)amino]-1-(4-methylphenyl)-2-propen-1-one](/img/structure/B4622983.png)

![N~2~-[(4-fluorophenyl)sulfonyl]-N~2~-methyl-N~1~-[2-(methylthio)phenyl]glycinamide](/img/structure/B4622985.png)

![methyl 3-(4-fluorobenzyl)-1-(3-methoxyphenyl)-7-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-5-carboxylate](/img/structure/B4623000.png)